molecular formula C9H9ClF3NO2 B14006461 (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride

(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B14006461
M. Wt: 255.62 g/mol
InChI Key: PTVCHEINXNNKHW-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves several steps, typically starting with the formation of the benzofuran ring. The trifluoromethoxy group is introduced through a trifluoromethylation reaction, which can be achieved using various reagents and catalysts. Common reagents include trifluoromethyl iodide and trifluoromethyl sulfonates, while catalysts such as palladium or copper complexes are often employed .

Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

(3S)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m1./s1

InChI Key

PTVCHEINXNNKHW-OGFXRTJISA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl

Origin of Product

United States

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